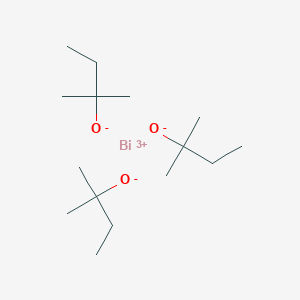

Tris(tert-amyloxy) bismuth

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

It is a white, odorless, and crystalline solid that is soluble in organic solvents.

Mécanisme D'action

Target of Action

Bismuth-based drugs have been primarily used to treat ulcers caused byHelicobacter pylori and other gastrointestinal ailments .

Mode of Action

It’s known that bismuth compounds exhibit antibacterial properties and have a synergistic activity when combined with antibiotics, making them ideal for multiple therapy regimens and overcoming bacterial resistance .

Biochemical Pathways

It’s known that bismuth compounds can inhibit the growth ofH. pylori . The proteome work and in vitro studies all supported that enzyme inhibition, attenuated ROS defense, disruption of the intracellular iron metabolism, and reduced bacterium-host cell adhesion are the principal mechanisms underlying the actions of bismuth against H. pylori .

Result of Action

It’s known that bismuth compounds can be effective against tumoral cells, leishmaniasis, fungi, and viruses .

Analyse Biochimique

Biochemical Properties

Tris(tert-amyloxy) bismuth plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to form addition products at the Bi–N bond when reacting with compounds such as 2-benzoylpyridine and 3-pyridinecarboxaldehyde . These interactions suggest that this compound can potentially influence the activity of enzymes and proteins by modifying their structure or function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to exhibit antibacterial activity, which indicates its potential to disrupt cellular processes in bacterial cells . This disruption can lead to changes in cell signaling and gene expression, ultimately affecting cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to form addition products at the Bi–N bond suggests that it can interact with enzymes and proteins, potentially inhibiting or activating their function . These interactions can lead to changes in gene expression, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is stable under certain conditions, but its degradation products can also have significant effects on cells . Long-term exposure to the compound can lead to changes in cellular function, which need to be carefully monitored in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antibacterial activity . At higher doses, this compound can have toxic or adverse effects, which need to be carefully evaluated. Threshold effects observed in these studies indicate that there is a fine balance between the beneficial and harmful effects of the compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s ability to form addition products at the Bi–N bond suggests that it can influence metabolic flux and metabolite levels . These interactions can lead to changes in the activity of enzymes and the levels of metabolites, further affecting cellular metabolism.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound’s ability to form addition products at the Bi–N bond suggests that it can be directed to specific compartments or organelles within the cell . Targeting signals or post-translational modifications may play a role in directing this compound to its site of action, further influencing its biochemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Tris(tert-amyloxy) bismuth is typically synthesized through the reaction of bismuth(III) chloride with tert-amyloxy lithium or tert-amyloxy magnesium reagents. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) to facilitate the reaction . The general reaction scheme is as follows:

BiCl3+3(tert−amyloxy)Li→Bi(O−tert−amyloxy)3+3LiCl

The reaction conditions usually involve low temperatures to prevent decomposition and to ensure high yields .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maintain product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings .

Analyse Des Réactions Chimiques

Types of Reactions: Tris(tert-amyloxy) bismuth undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form bismuth oxides.

Reduction: It can be reduced to elemental bismuth under specific conditions.

Substitution: The tert-amyloxy groups can be substituted with other ligands, such as halides or other alkoxides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

Reduction: Reducing agents like hydrogen gas or hydrazine are used.

Substitution: Halides like chlorine or bromine can be used for substitution reactions.

Major Products Formed:

Oxidation: Bismuth oxides (e.g., Bi2O3).

Reduction: Elemental bismuth.

Substitution: Bismuth halides or other bismuth alkoxides.

Applications De Recherche Scientifique

Tris(tert-amyloxy) bismuth has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound has shown potential in biological applications, including as an antimicrobial agent.

Medicine: Bismuth compounds are known for their medicinal properties, and this compound is being explored for its potential in treating gastrointestinal disorders and infections.

Industry: It is used in the production of bismuth-based materials and as a precursor for other bismuth compounds.

Comparaison Avec Des Composés Similaires

Triphenylbismuth: Another organobismuth compound with similar applications in organic synthesis and catalysis.

Bismuth subsalicylate: Known for its medicinal properties, particularly in treating gastrointestinal disorders.

Bismuth(III) chloride: A common precursor for various bismuth compounds.

Uniqueness: Tris(tert-amyloxy) bismuth is unique due to its specific tert-amyloxy ligands, which provide distinct chemical properties and reactivity compared to other bismuth compounds. Its solubility in organic solvents and stability under various conditions make it particularly valuable in both research and industrial applications.

Propriétés

IUPAC Name |

bismuth;2-methylbutan-2-olate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C5H11O.Bi/c3*1-4-5(2,3)6;/h3*4H2,1-3H3;/q3*-1;+3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRFVTYUXJVLNLR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)[O-].CCC(C)(C)[O-].CCC(C)(C)[O-].[Bi+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H33BiO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.40 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(Z)-2-bromoethenyl]pyridine](/img/structure/B1142351.png)